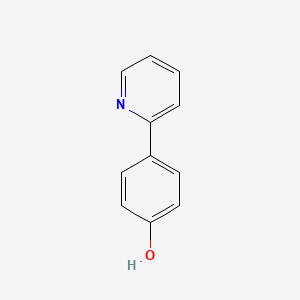

4-(Pyridin-2-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-10-6-4-9(5-7-10)11-3-1-2-8-12-11/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHMPVXKDCHHSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420488 | |

| Record name | 4-(Pyridin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51035-40-6 | |

| Record name | 4-(Pyridin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Pyridin-2-yl)phenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 4-(Pyridin-2-yl)phenol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its physicochemical properties, spectroscopic characteristics, and synthetic methods, presenting them in a structured format to support research and development activities.

Core Chemical and Physical Properties

4-(Pyridin-2-yl)phenol is a solid, aromatic compound featuring a phenol ring substituted with a pyridine ring at the para position. Its chemical structure combines the functionalities of both phenols and pyridines, influencing its chemical reactivity and biological activity.

Physicochemical Data

A summary of the key physicochemical properties of 4-(Pyridin-2-yl)phenol is presented in the table below. While some experimental data is available, certain properties like boiling point, specific solubility in various solvents, and pKa values are not extensively reported in publicly accessible literature.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO | [1][2] |

| Molecular Weight | 171.19 g/mol | [1] |

| IUPAC Name | 4-(Pyridin-2-yl)phenol | [1] |

| CAS Number | 51035-40-6 | [1] |

| Physical Form | Solid | [2] |

| Melting Point | 164-165 °C | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Structural Identifiers

| Identifier | Value | Reference |

| SMILES | C1=CC=NC(=C1)C2=CC=C(C=C2)O | [1] |

| InChI | InChI=1S/C11H9NO/c13-10-6-4-9(5-7-10)11-3-1-2-8-12-11/h1-8,13H | [1] |

| InChIKey | VQHMPVXKDCHHSR-UHFFFAOYSA-N | [1] |

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 4-(Pyridin-2-yl)phenol is expected to show distinct signals for the aromatic protons on both the pyridine and phenol rings. The chemical shifts will be influenced by the electron-withdrawing nature of the pyridine nitrogen and the electron-donating hydroxyl group. Protons on the pyridine ring typically appear at lower field (higher ppm) compared to those on the phenol ring. The hydroxyl proton will appear as a singlet, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display 11 distinct signals corresponding to the 11 carbon atoms in the molecule, unless there is accidental equivalence. The carbon atom attached to the hydroxyl group (C-O) and the carbon atoms of the pyridine ring adjacent to the nitrogen will exhibit characteristic downfield shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 4-(Pyridin-2-yl)phenol will show characteristic absorption bands for its functional groups. Key expected peaks include:

-

A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

-

C-H stretching vibrations for the aromatic rings, usually appearing just above 3000 cm⁻¹.

-

C=C and C=N stretching vibrations within the aromatic rings, expected in the 1400-1600 cm⁻¹ region.

-

C-O stretching for the phenol group, typically observed in the 1200-1300 cm⁻¹ range.

Mass Spectrometry (MS)

In a mass spectrum of 4-(Pyridin-2-yl)phenol, the molecular ion peak [M]⁺ would be expected at an m/z of approximately 171.19. Common fragmentation patterns for phenols and pyridines would likely be observed. This could include the loss of CO, HCN, or radicals from the aromatic rings.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of 4-(Pyridin-2-yl)phenol are not extensively documented in single, comprehensive sources. However, based on general organic chemistry principles and literature on related compounds, the following methodologies can be applied.

Synthesis via Suzuki-Miyaura Coupling

A common and effective method for the synthesis of biaryl compounds like 4-(Pyridin-2-yl)phenol is the Suzuki-Miyaura cross-coupling reaction. A general workflow for this synthesis is outlined below.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, combine 2-bromopyridine (1 equivalent), 4-hydroxyphenylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a base like potassium carbonate (2-3 equivalents).

-

Solvent Addition: Add a degassed solvent such as toluene, dioxane, or DMF to the flask.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-(Pyridin-2-yl)phenol.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.

Detailed Protocol:

-

Solvent Selection: Test the solubility of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot. Common solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures of ethanol and water.

-

Dissolution: Place the crude 4-(Pyridin-2-yl)phenol in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

-

Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

-

Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum or in a desiccator.

Biological Activity and Signaling Pathways

While the general classes of pyridine and phenol derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, specific information regarding the biological activities and signaling pathways directly modulated by 4-(Pyridin-2-yl)phenol is not extensively reported in the public domain. Research in this area is ongoing, and future studies may elucidate the specific biological targets and mechanisms of action for this compound. The presence of both a hydrogen bond donor (the phenolic hydroxyl group) and a hydrogen bond acceptor (the pyridine nitrogen) suggests potential for interactions with biological macromolecules.

Conclusion

4-(Pyridin-2-yl)phenol is a molecule with a rich chemical structure that lends itself to further investigation and application in various scientific fields. This guide has summarized the currently available information on its chemical and physical properties, spectroscopic characteristics, and synthetic methodologies. While there are gaps in the publicly available data, particularly concerning its biological activity and some physical properties, the information provided herein serves as a valuable resource for researchers and professionals working with this compound. Further experimental investigation is warranted to fully characterize this promising molecule.

References

An In-depth Technical Guide to 4-(2-pyridyl)phenol

This technical guide provides a comprehensive overview of 4-(2-pyridyl)phenol, a significant chemical compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and biological relevance.

Chemical Identity: IUPAC Name and Synonyms

The compound with the common name 4-(2-pyridyl)phenol is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. It is also known by several synonyms in scientific literature and chemical databases.

The IUPAC name for this compound is 4-pyridin-2-ylphenol [1].

Common synonyms include:

Physicochemical Properties

A summary of the key physicochemical properties of 4-(2-pyridyl)phenol is presented in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO | PubChem[1] |

| Molecular Weight | 171.19 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich |

| SMILES | C1=CC=NC(=C1)C2=CC=C(C=C2)O | PubChem[1] |

| InChI | 1S/C11H9NO/c13-10-6-4-9(5-7-10)11-3-1-2-8-12-11/h1-8,13H | PubChem[1], Sigma-Aldrich |

| InChIKey | VQHMPVXKDCHHSR-UHFFFAOYSA-N | PubChem[1], Sigma-Aldrich |

| CAS Number | 51035-40-6 | PubChem[1] |

Experimental Protocols: Synthesis of Pyridine-Phenolic Ligands

The synthesis of pyridine-phenolic compounds, such as 4-(2-pyridyl)phenol and its derivatives, is of significant interest for their application as ligands in metal ion detection and as intermediates in the synthesis of biologically active molecules. A refined two-step synthetic process has been developed to produce these compounds in high purity and yield[2].

Methodology:

-

Suzuki Coupling: This initial step involves the cross-coupling of a pyridine-containing boronic acid or ester with a protected phenol derivative (e.g., a methoxy-substituted phenyl halide). This reaction is typically catalyzed by a palladium complex.

-

Demethylation: The methoxy group on the phenyl ring is subsequently cleaved to yield the final phenolic compound. This is a common deprotection step in organic synthesis.

-

Purification: A facile purification of the final product is achieved through an acid/base extraction protocol. This method effectively removes significant impurities without the need for conventional gradient chromatography, which is often more time-consuming and resource-intensive[2].

Another synthetic approach for related dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives involves the Claisen-Schmidt condensation reaction followed by a modified Kröhnke pyridine synthetic method[3].

Biological Activity and Applications

Phenol and its derivatives are versatile precursors for a wide range of pharmaceuticals and other biologically active compounds[4]. Pyridine-phenolic compounds, in particular, have demonstrated notable biological activities.

-

Antitumor Agents: Dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives have been synthesized and evaluated for their topoisomerase I and II inhibitory activity. Many of these compounds exhibited significant antiproliferative activity against human cancer cell lines[3]. Specifically, compounds with hydroxyl groups at the meta or para position of the 2-phenyl ring and at various positions of the 4-phenyl ring showed potent topoisomerase II inhibitory activity and cytotoxicity[3].

-

Antibacterial and Antifungal Agents: Newly synthesized amide-phenolate siderophore ligands containing a pyridine core have shown antibacterial and antifungal activity against various pathogens, including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Proteus mirabilis, and Candida albicans.

-

Metal Ion Sensing: Pyridine-phenolic compounds are of interest for their ability to complex with metal ions, making them suitable for the development of optical sensors for detecting low levels of metal ions in biological and environmental samples[2].

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of pyridine-phenolic ligands as described in the experimental protocols section.

References

- 1. 4-(Pyridin-2-yl)phenol | C11H9NO | CID 459499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Research Portal [laro.lanl.gov]

- 3. Synthesis and biological activity of 2,4-di-p-phenolyl-6-2-furanyl-pyridine as a potent topoisomerase II poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenol - Wikipedia [en.wikipedia.org]

Technical Guide: Physical Properties of 4-(pyridin-2-yl)phenol Solid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical properties of solid 4-(pyridin-2-yl)phenol (CAS No: 51035-40-6). It includes tabulated quantitative data, detailed experimental protocols for key analytical techniques, and workflow diagrams to guide researchers in the physical characterization of this compound.

Core Physical and Chemical Properties

4-(pyridin-2-yl)phenol is a heterocyclic compound containing both a phenol and a pyridine functional group. These structural features govern its physical and chemical behavior, including its melting point, boiling point, and solubility characteristics. The presence of both a hydrogen bond donor (the phenolic hydroxyl group) and a hydrogen bond acceptor (the pyridine nitrogen) suggests the potential for strong intermolecular interactions in the solid state.

Quantitative Data Summary

The available quantitative physical data for 4-(pyridin-2-yl)phenol are summarized in the tables below. It should be noted that while key identifiers and some physical constants are well-documented, specific experimental data for properties like solubility and crystal structure are not widely available in the public domain.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 4-(pyridin-2-yl)phenol |

| Synonyms | 2-(4-Hydroxyphenyl)pyridine, 4-(2-pyridyl)phenol |

| CAS Number | 51035-40-6 |

| Molecular Formula | C₁₁H₉NO[1][2] |

| Molecular Weight | 171.20 g/mol [1][2] |

| Canonical SMILES | C1=CC=NC(=C1)C2=CC=C(C=C2)O[2] |

| InChI Key | VQHMPVXKDCHHSR-UHFFFAOYSA-N[2] |

Table 2: Physical Properties

| Property | Value | Notes |

| Physical Form | Solid[2] | |

| Melting Point | 164-165 °C[3][4][5] | Recrystallized from benzene. |

| Boiling Point | 185-188 °C | At a pressure of 4 Torr.[4][5] |

| Solubility | Data not available | Expected to be soluble in polar organic solvents like DMSO and ethanol. A Safety Data Sheet indicates no available data for water solubility.[6] |

| Crystal Structure | Data not available | Crystallographic data has not been publicly reported. |

Experimental Protocols

This section provides detailed methodologies for determining the key physical properties of 4-(pyridin-2-yl)phenol.

Melting Point Determination

The melting point is a critical indicator of a solid's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 4-(pyridin-2-yl)phenol is packed into a capillary tube to a height of 1-2 cm. The packing should be dense to ensure uniform heat transfer.

-

Apparatus: A calibrated digital melting point apparatus with a heating block and a viewing lens is used.

-

Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. A rapid heating rate (e.g., 10-20°C/min) is used to determine an approximate melting range. c. The apparatus is allowed to cool to at least 20°C below the approximate melting point. d. A new sample is heated at a slow rate (1-2°C/min) through the expected melting range. e. The temperature at which the first liquid appears (onset) and the temperature at which the entire solid phase turns to liquid (completion) are recorded. This range is the melting point. f. The procedure is repeated at least twice to ensure reproducibility.

Solubility Profile Determination

Determining the solubility of 4-(pyridin-2-yl)phenol in various solvents is essential for applications in drug development, formulation, and reaction chemistry.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), hexane).

-

Procedure (Qualitative): a. Add approximately 25 mg of 4-(pyridin-2-yl)phenol to a small test tube. b. Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition. c. Observe if the solid dissolves completely. Record as "soluble," "partially soluble," or "insoluble."

-

Procedure (Quantitative - Shake-Flask Method): a. Prepare a saturated solution by adding an excess amount of solid 4-(pyridin-2-yl)phenol to a known volume of the solvent in a sealed flask. b. Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. c. Allow any undissolved solid to settle. d. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included (filtration through a syringe filter may be necessary). e. Determine the concentration of the dissolved solid in the aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. The result is typically expressed in mg/mL or mol/L.

Single-Crystal X-ray Diffraction

This technique provides definitive information on the three-dimensional atomic arrangement, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Methodology:

-

Crystal Growth: a. High-quality single crystals are paramount. Slow evaporation of a saturated solution is a common method for small organic molecules. b. Prepare a nearly saturated solution of 4-(pyridin-2-yl)phenol in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture). c. Filter the solution into a clean vial. d. Cover the vial loosely (e.g., with perforated parafilm) and store it in a vibration-free environment to allow the solvent to evaporate slowly over several days to weeks.

-

Data Collection: a. A suitable single crystal is mounted on a goniometer. b. The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. c. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: a. The collected diffraction data is processed to determine the unit cell dimensions and space group. b. The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. c. The model is refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.

Spectroscopic Characterization Protocols

Spectroscopic methods are essential for confirming the chemical structure and identifying the functional groups present in 4-(pyridin-2-yl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Methodology:

-

Sample Preparation: a. Dissolve 5-25 mg of 4-(pyridin-2-yl)phenol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. b. Transfer the solution to a 5 mm NMR tube, filtering if any particulate matter is present. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: a. The NMR tube is placed in the spectrometer. b. The magnetic field is shimmed to achieve homogeneity. c. ¹H NMR and ¹³C NMR spectra are acquired.

-

Expected Spectral Features:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the phenol and pyridine rings, likely in the range of δ 6.5-8.5 ppm. The hydroxyl proton (-OH) will appear as a singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The spectrum will show signals for the 11 carbon atoms. Due to symmetry, some carbons in the phenol ring may be equivalent. Aromatic carbons typically resonate in the δ 110-160 ppm region. The carbon attached to the hydroxyl group (ipso-carbon) is expected to be significantly deshielded.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Thin Solid Film): a. Dissolve a small amount (approx. 50 mg) of 4-(pyridin-2-yl)phenol in a few drops of a volatile solvent (e.g., methylene chloride or acetone). b. Place a drop of this solution onto a salt plate (e.g., NaCl or KBr). c. Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.

-

Data Acquisition: a. A background spectrum of the clean, empty sample compartment is recorded. b. The salt plate with the sample film is placed in the sample holder. c. The sample spectrum is recorded.

-

Expected Spectral Features:

-

O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the hydrogen-bonded phenolic hydroxyl group.

-

C-H Stretch (Aromatic): Absorptions typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

-

C=C and C=N Stretch (Aromatic Rings): Multiple sharp bands in the 1600-1400 cm⁻¹ region.

-

C-O Stretch (Phenol): A strong band in the 1320-1000 cm⁻¹ region.

-

C-H Bending (Out-of-Plane): Strong bands in the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic rings.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

Methodology:

-

Sample Preparation: a. Prepare a dilute solution of 4-(pyridin-2-yl)phenol in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.2-1.0). b. Fill a quartz cuvette with the chosen solvent to be used as a blank reference. c. Fill a second quartz cuvette with the sample solution.

-

Data Acquisition: a. Place the blank cuvette in the spectrophotometer and record a baseline spectrum. b. Replace the blank with the sample cuvette. c. Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorbance spectrum.

-

Expected Spectral Features:

-

The conjugated system comprising the pyridine and phenol rings is expected to result in strong UV absorption.

-

Multiple absorption maxima (λ_max) are anticipated, likely in the 200-350 nm range, corresponding to π→π* electronic transitions. The exact position and intensity of these maxima can be sensitive to the solvent used.

-

References

The Diverse Biological Activities of Pyridylphenol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyridylphenol derivatives, a versatile class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. It is designed to serve as a comprehensive resource, summarizing quantitative data, detailing experimental protocols, and illustrating key molecular pathways to facilitate further research and drug development efforts in this promising area.

Core Biological Activities and Mechanisms of Action

Pyridylphenol derivatives have demonstrated efficacy in several key therapeutic areas. Their mechanism of action is often attributed to their ability to interact with a variety of biological targets, including enzymes and signaling proteins, leading to the modulation of cellular pathways involved in disease progression.

Anticancer Activity

A significant body of research has highlighted the potential of pyridylphenol derivatives as anticancer agents.[1][2] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, liver, lung, and colon.[3][4][5]

The anticancer mechanisms of pyridylphenol derivatives are multifaceted. Some derivatives induce cell cycle arrest, particularly at the G2/M phase, and trigger apoptosis (programmed cell death) through the upregulation of tumor suppressor proteins like p53 and the activation of stress-activated protein kinases such as JNK.[3] Another key mechanism involves the inhibition of phosphodiesterases (PDEs), enzymes that are often overexpressed in tumor cells.[6][7] For instance, certain 2-imino-1,2-dihydropyridine-3-carbonitriles have shown potent PDE3A inhibitory effects, which correlate with their cytotoxic activity against cancer cells.[6] Furthermore, some pyridine-amide compounds appended with phenol or catechol groups have been found to decrease the metabolic viability and growth of cancer cells by inducing the accumulation of reactive oxygen species (ROS) and increasing caspase 3/7 activity.[4]

It has also been observed that some dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives exhibit potent inhibitory activity against topoisomerase II, an enzyme crucial for DNA replication in cancer cells, functioning as topoisomerase poisons similar to etoposide.[8] The structure-activity relationship (SAR) studies have revealed that the position of hydroxyl groups on the phenyl rings attached to the central pyridine core is critical for their cytotoxic and topoisomerase II inhibitory activities.[8]

Anti-inflammatory Activity

Pyridylphenol derivatives have also emerged as promising anti-inflammatory agents.[9][10][11] Their mechanism of action in this context is often linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase.[9] For example, a series of 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols has demonstrated potent topical anti-inflammatory activity in murine models of skin inflammation. This effect is believed to be due to the inhibition of cytochrome P450, leading to a reduction in the levels of the inflammatory mediator 12(R)-HETE.[9]

Furthermore, some derivatives of 3-hydroxy pyridine-4-one have shown significant anti-inflammatory effects in carrageenan-induced paw edema and croton oil-induced ear edema models.[12] It is hypothesized that their iron-chelating properties may contribute to this activity, as key inflammatory enzymes like cyclooxygenase and lipoxygenase are heme-dependent.[12] Other studies have focused on steroidal-fused heterocyclic pyridone and pyridine derivatives, with some compounds showing greater potency than the reference drug, prednisolone, in reducing carrageenan-induced edema.[11]

Antimicrobial Activity

The antimicrobial properties of pyridylphenol derivatives have been investigated against a range of pathogens, including Gram-positive and Gram-negative bacteria.[13][14] Notably, certain alkyl pyridinol compounds, which are derivatives of naturally occurring anaephenes, have exhibited potent antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[13] The proposed mechanism for these compounds involves the disruption and deformation of the bacterial cell membrane.[13]

Structure-activity relationship studies have shown that the nature and position of substituents on the pyridine ring are crucial for antimicrobial efficacy. For instance, halogenated pyridinium derivatives have demonstrated significant broad-spectrum antimicrobial effects.

Enzyme Inhibition

Beyond their roles in cancer and inflammation, pyridylphenol derivatives have been identified as inhibitors of various other enzymes, making them attractive candidates for treating a range of diseases.[15][16] For example, certain pyridine derivatives have been designed and synthesized to act as cholinesterase inhibitors, with some showing potent inhibition of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE).[17] These compounds are of interest for the treatment of neurodegenerative diseases like Alzheimer's, where the inhibition of these enzymes can lead to improved cognitive function.[17]

Some derivatives have also been found to inhibit amyloid-β peptide aggregation, another key pathological hallmark of Alzheimer's disease.[17] Molecular docking studies have suggested that these inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase.[17]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various pyridylphenol derivatives as reported in the literature.

Table 1: Anticancer Activity of Pyridylphenol Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Pyridine-urea derivative 8e | MCF-7 (Breast) | MTT | 0.22 (48h), 0.11 (72h) | [5] |

| Pyridine-urea derivative 8b | MCF-7 (Breast) | MTT | 4.68 (48h), 2.50 (72h) | [5] |

| Pyridine-urea derivative 8d | MCF-7 (Breast) | MTT | 3.03 (48h), 1.63 (72h) | [5] |

| Compound 1 | HepG2 (Liver) | MTT | ~1-20 | [3] |

| Compound 2 | HepG2 (Liver) | MTT | ~1-20 | [3] |

| Compound Ib | HeLa (Cervical) | Not Specified | 34.3 ± 2.6 | [6] |

| Compound Ib | MCF-7 (Breast) | Not Specified | 50.18 ± 1.11 | [6] |

| Compound Ii | HT-29 (Colon) | Not Specified | 3 | [7] |

| Compound 4e | MCF-7 (Breast) | Not Specified | 1-10 | [18] |

| Compound 4f | SK-MEL-28 (Melanoma) | Not Specified | 1-10 | [18] |

Table 2: Enzyme Inhibition by Pyridylphenol Derivatives

| Compound ID | Enzyme | Inhibition Type | IC50 / Ki | Reference |

| Compound Ib | PDE3A | Not Specified | IC50: 3.76 ± 1.03 nM | [6] |

| Compound Id | PDE3A | Selective (cGMP) | IC50: 27 µM | [7] |

| Carbamate 8 | hAChE | Mixed | IC50: 0.153 ± 0.016 μM | [17] |

| Carbamate 11 | hBChE | Not Specified | IC50: 0.828 ± 0.067 μM | [17] |

| Phenol/glycine | Phenylalanine Ammonia-Lyase | Mixed | Ki: 0.014 ± 0.003 mM | [19] |

Table 3: Antimicrobial Activity of Pyridylphenol Derivatives

| Compound ID | Microorganism | Assay Type | MIC (µg/mL) | Reference |

| JC-01-074 | S. aureus | Not Specified | 16 | [13] |

| P-flouro-derivative (79) | Strep. B | Not Specified | 7.5 |

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for evaluating the biological activity of pyridylphenol derivatives.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of approximately 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: The cells are then treated with various concentrations of the pyridylphenol derivatives and incubated for a specified period (e.g., 48 or 72 hours).[5]

-

MTT Addition: After the incubation period, a solution of MTT (e.g., 20 µL of a 5 mg/mL solution in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.[5]

-

Formazan Solubilization: The resulting formazan crystals are solubilized by adding a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The amount of formazan produced is proportional to the number of viable cells.

Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: To determine the MIC, a standardized inoculum of the test microorganism is introduced into serial dilutions of the antimicrobial agent.

Protocol:

-

Bacterial Suspension Preparation: A suspension of the test bacteria is prepared and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).[5]

-

Serial Dilution of Compounds: The pyridylphenol derivatives are serially diluted in the broth medium in 96-well microtiter plates.[5]

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.[5]

-

Incubation: The plates are incubated at 37°C for 18-24 hours.[5]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

Signaling Pathways and Experimental Workflows

The biological effects of pyridylphenol derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key pathways and experimental workflows.

Caption: Anticancer signaling pathway of certain pyridylphenol derivatives.

Caption: Anti-inflammatory mechanisms of pyridylphenol derivatives.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

Pyridylphenol derivatives represent a rich scaffold for the development of novel therapeutic agents with a wide range of biological activities. The data and protocols summarized in this guide underscore their potential in oncology, anti-inflammatory therapy, and infectious diseases. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial in optimizing their efficacy and safety profiles for clinical applications. The versatility of the pyridylphenol core structure, allowing for diverse chemical modifications, ensures that this class of compounds will remain a focal point of drug discovery research for the foreseeable future.[20][21]

References

- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijsat.org [ijsat.org]

- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of 2,4-di-p-phenolyl-6-2-furanyl-pyridine as a potent topoisomerase II poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols with topical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and anti-inflammatory activities of some N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6- tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. nbinno.com [nbinno.com]

- 21. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

The Medicinal Chemistry of 4-(Pyridin-2-yl)phenol: A Scaffold with Broad Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The confluence of a pyridine ring and a phenolic hydroxyl group within the same molecular framework presents a compelling starting point for the design of novel therapeutic agents. The 4-(pyridin-2-yl)phenol core, a readily accessible chemical entity, has garnered significant interest in medicinal chemistry due to its versatile biological activities. The inherent properties of its constituent moieties—the hydrogen-bonding capabilities and aromatic interactions of the phenol, and the hydrogen bond accepting and metal-coordinating properties of the pyridine—endow derivatives of this scaffold with the potential to interact with a wide array of biological targets. This technical guide provides a comprehensive overview of the current understanding and potential applications of 4-(pyridin-2-yl)phenol in drug discovery, with a focus on its anticancer properties and beyond.

Synthesis of the 4-(Pyridin-2-yl)phenol Scaffold

The synthesis of 4-(pyridin-2-yl)phenol and its derivatives can be achieved through several established synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two prominent methods are the Kröhnke pyridine synthesis and the Suzuki-Miyaura cross-coupling reaction.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a powerful tool for the formation of substituted pyridines. It typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, such as ammonium acetate. This multi-component reaction allows for the convergent assembly of highly functionalized pyridine rings.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of 4-(pyridin-2-yl)phenol synthesis, this typically involves the palladium-catalyzed coupling of a pyridine-2-boronic acid or its ester with a protected 4-halophenol, followed by a deprotection step. This method offers a high degree of functional group tolerance and allows for the introduction of a wide variety of substituents on both the pyridine and phenol rings.

Experimental Protocol: Representative Synthesis of 4-(Pyridin-2-yl)phenol via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of the 4-(pyridin-2-yl)phenol scaffold.

Materials:

-

2-Bromopyridine

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Hydrobromic acid (HBr)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Coupling Reaction:

-

To a round-bottom flask, add 2-bromopyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Add a 3:1 mixture of toluene and ethanol, followed by water (10% of the total solvent volume).

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 2-(4-methoxyphenyl)pyridine.

-

-

Demethylation:

-

Dissolve the purified 2-(4-methoxyphenyl)pyridine in a minimal amount of dichloromethane.

-

Add hydrobromic acid (48% aqueous solution) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

The crude 4-(pyridin-2-yl)phenol can be further purified by recrystallization or column chromatography.

-

Key Biological Activities and Therapeutic Targets

Derivatives of 4-(pyridin-2-yl)phenol have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents. The core scaffold has been shown to be a privileged structure for targeting various enzymes and signaling pathways implicated in cancer progression.

Anticancer Activity

2.1.1. Topoisomerase II Inhibition

Several studies have highlighted the potential of dihydroxylated diphenyl-aryl pyridine derivatives, which are structurally related to 4-(pyridin-2-yl)phenol, as potent inhibitors of topoisomerase II.[1] This enzyme plays a crucial role in DNA replication and repair, and its inhibition can lead to the accumulation of DNA double-strand breaks and subsequent apoptosis in cancer cells. The structure-activity relationship (SAR) studies suggest that the position of the hydroxyl group on the phenyl rings is critical for potent topoisomerase II inhibitory activity and cytotoxicity.[1]

Table 1: Cytotoxic Activity of Representative Pyridine Derivatives

| Compound | R1 | R2 | Cell Line | IC₅₀ (µM) |

| 1a | H | H | HCT15 | > 100 |

| 1b | 4-OH | H | HCT15 | 15.2 |

| 1c | H | 4-OH | HCT15 | 10.8 |

| 1d | 4-OH | 4-OH | HCT15 | 1.2 |

| Etoposide | - | - | HCT15 | 5.0 |

Data compiled from analogous series in published literature.

2.1.2. Kinase Inhibition

The pyridine and phenol moieties are common features in many kinase inhibitors. Derivatives of 4-(pyridin-2-yl)phenol have the potential to target various kinases involved in cancer cell signaling, such as:

-

Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when mutated or rearranged, can drive the growth of several cancers.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Pyridine-containing compounds have been investigated as VEGFR-2 inhibitors.

Table 2: Kinase Inhibitory Activity of Representative Pyridine Derivatives

| Compound | Target Kinase | IC₅₀ (nM) |

| 2a | ALK | 580 |

| 2b | ALK | 150 |

| 3a | VEGFR-2 | 85 |

| 3b | VEGFR-2 | 25 |

Data compiled from analogous series in published literature.

Other Potential Applications

Beyond cancer, the 4-(pyridin-2-yl)phenol scaffold holds promise for other therapeutic areas:

-

Cholinesterase Inhibition: Pyridine derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.

-

Carbonic Anhydrase Inhibition: The phenol moiety is a known pharmacophore for the inhibition of carbonic anhydrases, a family of enzymes involved in various physiological processes, including pH regulation and fluid secretion.

-

Antimicrobial and Anti-inflammatory Activity: Pyridine and phenol derivatives have a long history of use as antimicrobial and anti-inflammatory agents.

Signaling Pathways and Mechanisms of Action

The biological effects of 4-(pyridin-2-yl)phenol derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Some phenolic compounds have been shown to modulate this pathway. It is plausible that 4-(pyridin-2-yl)phenol derivatives could exert their anticancer effects by inhibiting key components of the PI3K/Akt pathway.

ALK Signaling Pathway

In cancers driven by ALK fusion proteins, the constitutive activation of ALK leads to the downstream activation of several pro-survival and proliferative pathways, including the PI3K/Akt, JAK/STAT, and RAS/MAPK pathways. Pyridine-based ALK inhibitors function by competing with ATP for binding to the kinase domain of ALK, thereby blocking its downstream signaling.

Experimental Protocols for Biological Evaluation

To assess the medicinal chemistry potential of novel 4-(pyridin-2-yl)phenol derivatives, a battery of in vitro assays is typically employed. The following sections provide detailed methodologies for key experiments.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Human cancer cell lines (e.g., HCT116, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO in medium) and a blank (medium only).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37 °C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Topoisomerase II Inhibition Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

-

Human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II assay buffer

-

ATP

-

Stop buffer/loading dye (containing SDS and proteinase K)

-

Agarose

-

TAE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Reaction Setup:

-

On ice, prepare reaction mixtures in microcentrifuge tubes containing 10x assay buffer, ATP, and kDNA.

-

Add the test compound at various concentrations. Include a positive control (e.g., etoposide) and a negative control (vehicle).

-

-

Enzyme Addition and Incubation:

-

Add topoisomerase IIα to each tube to initiate the reaction.

-

Incubate at 37 °C for 30 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding the stop buffer/loading dye.

-

Incubate at 37 °C for an additional 30 minutes to allow for proteinase K digestion.

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Run the gel in TAE buffer until adequate separation is achieved.

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light.

-

Catenated kDNA remains in the well, while decatenated DNA (minicircles) migrates into the gel.

-

Inhibition is observed as a decrease in the amount of decatenated DNA.

-

Conclusion and Future Perspectives

The 4-(pyridin-2-yl)phenol scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of potential applications, particularly in oncology. The synthetic accessibility of this core structure, coupled with the diverse biological activities exhibited by its derivatives, makes it an attractive target for further investigation. Future research should focus on elucidating the precise molecular mechanisms of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their efficacy in preclinical and clinical settings. The continued exploration of the structure-activity relationships of 4-(pyridin-2-yl)phenol derivatives will undoubtedly lead to the discovery of new and improved drug candidates for the treatment of various human diseases.

References

The Advent of a Versatile Building Block: Discovery and Initial Synthesis of 4-(pyridin-2-yl)phenol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 4-(pyridin-2-yl)phenol, also known as 2-(4-hydroxyphenyl)pyridine, represents a significant scaffold in medicinal chemistry and materials science. Its unique structure, combining a hydrophilic phenol group with a nitrogen-containing pyridine ring, imparts a range of physicochemical properties that have been exploited in the development of novel therapeutic agents and functional materials. While the precise moment of its initial discovery is not prominently documented in readily available historical literature, its synthesis falls within the broader exploration of biaryl compounds, with early methods likely relying on classical condensation reactions. This guide provides a comprehensive overview of a plausible initial synthetic route, the Kröhnke pyridine synthesis, and discusses the compound's potential biological significance based on related structures.

Plausible Initial Synthesis: The Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis, first reported by Fritz Kröhnke in the mid-20th century, is a robust and versatile method for the preparation of substituted pyridines.[1][2][3] This reaction typically involves the condensation of a 1,5-dicarbonyl compound (or its precursor) with an ammonium salt. A common variation involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[1][2] Given its prevalence and adaptability, it represents a highly probable method for the initial laboratory-scale synthesis of 4-(pyridin-2-yl)phenol.

Synthetic Workflow

The logical workflow for the synthesis of 4-(pyridin-2-yl)phenol via a modified Kröhnke approach is depicted below. This pathway involves the reaction of a pyridinium salt of a p-hydroxyacetophenone derivative with a suitable three-carbon component and an ammonia source.

Caption: A logical workflow for the synthesis of 4-(pyridin-2-yl)phenol.

Experimental Protocol

The following is a representative, detailed experimental protocol for the synthesis of 4-(pyridin-2-yl)phenol, adapted from the principles of the Kröhnke pyridine synthesis.

Step 1: Synthesis of 2-bromo-1-(4-hydroxyphenyl)ethan-1-one

-

To a solution of 4-hydroxyacetophenone (1.0 eq) in a suitable solvent such as glacial acetic acid, add bromine (1.0 eq) dropwise at room temperature with stirring.

-

Continue stirring for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the α-bromo ketone.

Step 2: Synthesis of 1-(2-(4-hydroxyphenyl)-2-oxoethyl)pyridin-1-ium bromide

-

Dissolve the 2-bromo-1-(4-hydroxyphenyl)ethan-1-one (1.0 eq) in a minimal amount of a suitable solvent like acetone.

-

Add pyridine (1.1 eq) dropwise with stirring. A precipitate will form.

-

Stir the mixture for 1-2 hours at room temperature.

-

Collect the solid by vacuum filtration, wash with cold acetone, and dry under vacuum to obtain the pyridinium salt.

Step 3: Synthesis of 4-(pyridin-2-yl)phenol

-

In a round-bottom flask, combine the pyridinium salt (1.0 eq), an α,β-unsaturated aldehyde or ketone (e.g., acrolein or a protected equivalent, 1.1 eq), and a large excess of ammonium acetate.

-

Add glacial acetic acid as the solvent and heat the mixture to reflux (approximately 120 °C) for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After cooling to room temperature, pour the mixture into ice water and neutralize with a base (e.g., sodium carbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following tables summarize typical quantitative data associated with the Kröhnke pyridine synthesis and the properties of the final product.

Table 1: Representative Reaction Parameters and Yields for Kröhnke Pyridine Synthesis

| Parameter | Value/Range |

| Reactants | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl |

| Nitrogen Source | Ammonium Acetate |

| Solvent | Glacial Acetic Acid or Methanol |

| Temperature | 100-140 °C |

| Reaction Time | 2-6 hours |

| Typical Yield | 40-80% |

Table 2: Physicochemical Properties of 4-(pyridin-2-yl)phenol

| Property | Value |

| Molecular Formula | C₁₁H₉NO |

| Molecular Weight | 171.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 178-182 °C |

| Solubility | Soluble in methanol, ethanol, DMSO |

Biological Significance and Potential Signaling Pathways

While specific signaling pathways for 4-(pyridin-2-yl)phenol are not extensively documented, the biological activities of related hydroxyphenyl-pyridine derivatives suggest potential areas of pharmacological interest. Pyridine-containing compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] The phenolic hydroxyl group can contribute to antioxidant properties and may be involved in hydrogen bonding interactions with biological targets.[7]

Derivatives of 4-(pyridin-2-yl)phenol could potentially modulate signaling pathways involved in cell proliferation and inflammation. For instance, some pyridine derivatives have been shown to inhibit kinases involved in cancer progression or act as antagonists at various receptors. The interplay between the pyridine and phenol moieties could lead to interactions with multiple biological targets.

Potential Signaling Pathway Involvement

Caption: Potential signaling pathways modulated by 4-(pyridin-2-yl)phenol derivatives.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacological studies on the anti-inflammatory action of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Computational Modeling of Pyridylphenols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridylphenols are a fascinating class of organic compounds characterized by the presence of both a phenol and a pyridine ring. This unique structural arrangement gives rise to a rich variety of physicochemical properties, including intramolecular hydrogen bonding, tautomerism, and proton-coupled electron transfer (PCET), making them compelling subjects for theoretical and computational investigation. Their potential applications span from medicinal chemistry, where they serve as scaffolds for novel drug candidates, to materials science, where their photophysical properties are of interest. This technical guide provides a comprehensive overview of the theoretical studies and computational modeling of pyridylphenols, focusing on the methodologies used to elucidate their structure, reactivity, and electronic properties.

Core Concepts in Pyridylphenol Chemistry

The interplay between the electron-donating phenolic hydroxyl group and the electron-accepting pyridinic nitrogen atom governs the chemistry of pyridylphenols. Key phenomena that are extensively studied using computational methods include:

-

Tautomerism: Pyridylphenols can exist in equilibrium between different tautomeric forms, most commonly the enol (pyridylphenol) and keto (pyridone) forms. The position of this equilibrium is sensitive to the substitution pattern and the solvent environment.[1] In the gas phase, the enol form is often more stable, whereas polar solvents can shift the equilibrium towards the more polar keto form.[1]

-

Proton-Coupled Electron Transfer (PCET): The oxidation of the phenol moiety can be coupled with the intramolecular transfer of the phenolic proton to the pyridyl nitrogen.[2] This process, known as concerted proton-electron transfer (CPET) when it occurs in a single kinetic step, is fundamental in various biological and chemical redox processes.[2]

-

Excited-State Dynamics: Upon photoexcitation, pyridylphenols can undergo processes such as excited-state intramolecular proton transfer (ESIPT), leading to the formation of a keto-tautomer in the excited state.[3] This phenomenon is often associated with a large Stokes shift and dual fluorescence, making these compounds interesting for applications in molecular probes and sensors.[2]

Computational Methodologies

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses for the computational study of pyridylphenols, offering a good balance between accuracy and computational cost.[4][5]

Ground-State Calculations (DFT)

DFT is employed to investigate the structural and electronic properties of pyridylphenols in their ground state. This includes geometry optimization, frequency calculations, and the determination of properties like dipole moments and frontier molecular orbital energies.

Typical Computational Protocol for DFT Analysis:

-

Structure Preparation: The initial 3D structure of the pyridylphenol molecule is built using molecular modeling software.

-

Functional and Basis Set Selection: A suitable combination of a density functional and a basis set is chosen. Common choices include:

-

Functionals: B3LYP (a popular hybrid functional), M06-2X (good for non-covalent interactions), and ωB97X-D (includes long-range corrections).[6][7][8]

-

Basis Sets: Pople-style basis sets like 6-31G(d) or 6-311++G(d,p) are often used for initial optimizations, while larger basis sets like aug-cc-pVDZ are employed for more accurate energy calculations.[7][8]

-

-

Geometry Optimization: The molecular geometry is optimized to find the minimum energy conformation. This is a crucial step to obtain a realistic representation of the molecule.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data like Gibbs free energy.

-

Solvation Modeling: To simulate the effect of a solvent, implicit solvation models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) are frequently used.[4][9][10]

-

Property Calculation: Once the geometry is optimized, various electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and natural bond orbital (NBO) charges are calculated.

Excited-State Calculations (TD-DFT)

TD-DFT is the method of choice for studying the electronic transitions and photophysical properties of pyridylphenols. It allows for the calculation of vertical excitation energies, oscillator strengths, and the simulation of absorption and emission spectra.

Typical Computational Protocol for TD-DFT Analysis:

-

Ground-State Optimization: A DFT optimization of the ground state (S₀) is performed as described above.

-

Vertical Excitation Calculation: Using the optimized ground-state geometry, a TD-DFT calculation is performed to compute the vertical excitation energies to the lowest-lying singlet excited states (S₁, S₂, etc.). The number of states to be calculated is specified by the user.

-

Excited-State Optimization: To study fluorescence, the geometry of the first excited state (S₁) is optimized. This allows for the calculation of the emission energy from the relaxed S₁ state back to the ground state.

-

Spectrum Simulation: The calculated excitation energies and oscillator strengths can be convoluted with Gaussian or Lorentzian functions to simulate UV-Vis absorption and fluorescence spectra.

-

Solvent Effects: As with DFT, implicit solvation models can be incorporated into TD-DFT calculations to account for the influence of the solvent on the excited-state properties.

Quantitative Data from Computational Studies

The following tables summarize representative quantitative data obtained from DFT and TD-DFT studies of pyridylphenols and related heterocyclic compounds.

Table 1: Calculated Tautomeric Relative Energies of Pyridylphenols and Analogs

| Compound | Tautomeric Form | Method | Basis Set | Solvent | Relative Energy (kcal/mol) | Reference |

| Pyridin-4-ol | Enol | DFT | - | Gas | 0.00 | [1] |

| Pyridin-4(1H)-one | Keto | DFT | - | Gas | 0.5 - 2.5 | [1] |

| 2-Hydroxypyridine | Enol | B3LYP | 6-31G(d,p) | Gas | 1.75 | [7] |

| 2-Pyridone | Keto | B3LYP | 6-31G(d,p) | Gas | 0.00 | [7] |

| 2-Hydroxypyridine | Enol | B3LYP | 6-31G(d,p) | Water (PCM) | 2.77 | [7] |

| 2-Pyridone | Keto | B3LYP | 6-31G(d,p) | Water (PCM) | 0.00 | [7] |

| Sildenafil Analog | Enol (C) | B3LYP | aug-cc-pVDZ | Gas | 11.91 | [8] |

| Sildenafil Analog | Keto (A) | B3LYP | aug-cc-pVDZ | Gas | 10.05 | [8] |

| Sildenafil Analog | Keto (B) | B3LYP | aug-cc-pVDZ | Gas | 0.00 | [8] |

| Sildenafil Analog | Enol (C) | B3LYP | aug-cc-pVDZ | Water (PCM) | 12.49 | [8] |

| Sildenafil Analog | Keto (A) | B3LYP | aug-cc-pVDZ | Water (PCM) | 5.49 | [8] |

| Sildenafil Analog | Keto (B) | B3LYP | aug-cc-pVDZ | Water (PCM) | 0.00 | [8] |

Note: The most stable tautomer is set as the energy reference (0.00 kcal/mol). Relative energies can vary depending on the computational level and solvent model used.[1]

Table 2: Calculated Electronic Properties of Representative Pyridylphenols

| Compound | Property | Method | Basis Set | Value | Unit |

| Pyridin-4-ol (Enol) | Dipole Moment | DFT | - | 2.5 - 3.0 | Debye |

| Pyridin-4(1H)-one (Keto) | Dipole Moment | DFT | - | 5.0 - 6.0 | Debye |

| Generic Pyridylphenol | S₀ → S₁ Excitation Energy | TD-DFT | Varies | 3.0 - 4.5 | eV |

| Generic Pyridylphenol | HOMO-LUMO Gap | DFT | Varies | 4.0 - 5.5 | eV |

Note: The presented values are approximate and collated from various DFT studies. The specific computational methods and basis sets used in the original studies can influence these values.

Experimental Protocols

Computational predictions are often validated against experimental data. Cyclic Voltammetry (CV) is a key electrochemical technique used to study the redox properties of pyridylphenols, particularly their PCET behavior.

Detailed Protocol for Cyclic Voltammetry

This protocol describes a general procedure for performing a cyclic voltammetry experiment to determine the redox potentials of a pyridylphenol derivative.

Materials and Equipment:

-

Potentiostat with CV software

-

Electrochemical cell

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

-

Counter (auxiliary) electrode (e.g., platinum wire)

-

Pyridylphenol sample

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)

-

Anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane)

-

Inert gas (e.g., nitrogen or argon) for purging

Procedure:

-

Solution Preparation:

-

Prepare a solution of the supporting electrolyte in the chosen solvent (e.g., 0.1 M TBAPF₆ in acetonitrile).

-

Prepare a stock solution of the pyridylphenol sample in the electrolyte solution at a known concentration (typically 1-5 mM).

-

-

Electrochemical Cell Assembly:

-

Clean the working electrode by polishing it with alumina slurry, followed by rinsing with deionized water and the solvent.

-

Assemble the three electrodes (working, reference, and counter) in the electrochemical cell.[11] Ensure the electrodes are immersed in the solution but not touching each other.

-

-

Deoxygenation:

-

Fill the cell with the pyridylphenol solution.

-

Purge the solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a gentle stream of the inert gas over the solution during the experiment.

-

-

Instrument Setup:

-

Connect the electrodes to the potentiostat.

-

Open the CV software and set the experimental parameters:[12]

-

Initial Potential: A potential where no faradaic reaction is expected.

-

Vertex Potential 1 (Switching Potential): A potential sufficiently positive to oxidize the phenol.

-

Vertex Potential 2 (Final Potential): A potential sufficiently negative to observe the reverse (reduction) process, often the same as the initial potential.

-

Scan Rate: The speed at which the potential is swept (e.g., 100 mV/s). Multiple scan rates are often used to investigate the kinetics of the process.[13]

-

-

-

Data Acquisition:

-

Start the experiment. The software will apply the potential sweep and record the resulting current.

-

A voltammogram (a plot of current vs. potential) will be displayed.

-

-

Data Analysis:

-

From the voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).

-

The half-wave potential (E₁/₂), which is an approximation of the formal redox potential, can be calculated as E₁/₂ = (Epa + Epc) / 2.

-

The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.

-

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of a pyridylphenol molecule.

Keto-Enol Tautomerism

This diagram illustrates the keto-enol tautomerism in a generic 2-pyridylphenol system.

Proton-Coupled Electron Transfer (PCET)

This diagram illustrates the concept of a concerted proton-electron transfer (CPET) in a pyridylphenol upon oxidation.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials | MDPI [mdpi.com]

- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. John Herbert: Time-dependent DFT [asc.ohio-state.edu]

- 6. Quantum Chemistry Dataset with Ground- and Excited-state Properties of 450 Kilo Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. chemrxiv.org [chemrxiv.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pages.jh.edu [pages.jh.edu]

- 12. static.igem.org [static.igem.org]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

An In-depth Technical Guide to Pyridine-Containing Ligands for Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of pyridine-containing ligands, a cornerstone in the field of metal catalysis. From fundamental principles to advanced applications, we delve into the synthesis, characterization, and catalytic behavior of these versatile molecules. This document is intended to serve as a valuable resource for researchers and professionals in academia and the pharmaceutical industry, offering detailed experimental protocols, comparative data, and mechanistic insights to accelerate discovery and innovation.

Introduction to Pyridine-Containing Ligands

The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in coordination chemistry and catalysis.[1][2] The lone pair of electrons on the nitrogen atom imparts Lewis basicity, allowing pyridine and its derivatives to act as effective ligands for a wide range of transition metals.[1][2][3] The stability of the resulting metal complexes, coupled with the tunable steric and electronic properties of the pyridine ring, has established these ligands as indispensable tools in homogeneous catalysis.[1][4]

Pyridine-containing ligands have demonstrated remarkable efficacy in a multitude of catalytic transformations, including:

-

Cross-coupling reactions: Formation of carbon-carbon and carbon-heteroatom bonds, crucial for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][5]

-

Asymmetric catalysis: The synthesis of chiral molecules with high enantioselectivity, a critical aspect of modern drug development.[1][6]

-

Oxidation catalysis: Facilitating a variety of oxidation reactions, including the challenging process of water oxidation.[7][8]

-

Hydrogenation and Hydroformylation: Key industrial processes for the production of alcohols, aldehydes, and other bulk chemicals.[1][2]

The versatility of pyridine-based ligands stems from the ability to modify the pyridine scaffold with various substituents, influencing the electronic and steric environment of the metal center and thereby fine-tuning its catalytic activity and selectivity.[1][9]

Classification of Pyridine-Containing Ligands

Pyridine-containing ligands can be broadly classified based on their denticity (the number of donor atoms that bind to the metal center) and the nature of the substituents on the pyridine ring.

-

Monodentate Ligands: These ligands, such as pyridine itself and its simple substituted derivatives, bind to the metal center through the single nitrogen atom.[1]

-

Bidentate Ligands: These ligands possess two nitrogen donor atoms. A prominent example is 2,2'-bipyridine (bpy) , which forms a stable five-membered chelate ring with a metal ion.[10]

-

Tridentate Ligands: These ligands offer three coordination sites. 2,2':6',2''-Terpyridine (tpy) is a classic example, known for forming highly stable complexes.[11][12][13]

-

Chiral Ligands: These ligands contain stereogenic centers and are instrumental in asymmetric catalysis. Notable examples include Pybox (pyridine-bis(oxazoline)) and PyMox (pyridine-mono(oxazoline)) ligands.[1][14]

The following diagram illustrates this classification:

Synthesis of Pyridine-Containing Ligands and their Metal Complexes

The synthesis of pyridine-containing ligands and their corresponding metal complexes is a well-established area of synthetic chemistry. A variety of methods are available, allowing for the preparation of a diverse range of ligand architectures.

Experimental Protocol: Synthesis of 2,2'-Bipyridine

This protocol describes a common laboratory synthesis of 2,2'-bipyridine from 2-bromopyridine using a nickel-catalyzed coupling reaction.

Materials:

-

2-Bromopyridine

-

Raney Nickel catalyst

-

Pyridine (anhydrous)

-

Petroleum ether (60-90 °C)

-

Alumina for chromatography

Procedure:

-

Catalyst Activation: Prepare an active, degassed Raney nickel catalyst according to established procedures.

-

Reaction Setup: In a flask equipped with a reflux condenser, add the activated Raney Nickel catalyst and anhydrous pyridine.

-

Reaction: Heat the mixture to reflux and add 2-bromopyridine dropwise over a period of 1 hour. Continue refluxing for 48 hours.[7]

-

Workup: Cool the reaction mixture and decant the liquid. Wash the catalyst with fresh pyridine. Combine the pyridine solutions and remove the pyridine by distillation.

-

Purification: Dissolve the residue in boiling petroleum ether.[7] Filter the hot solution to remove insoluble material. Allow the filtrate to cool, inducing crystallization of 2,2'-bipyridine.

-

Chromatography: For higher purity, the crude product can be further purified by column chromatography on alumina, eluting with petroleum ether.[7]